

# Revolutionizing Cellular Imaging: A Guide to DEEP RED Probes in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DEEP RED	
Cat. No.:	B1585064	Get Quote

The advent of super-resolution microscopy has shattered the diffraction barrier of light, offering an unprecedented view into the intricate molecular machinery of life. A key element in harnessing the full potential of these advanced imaging techniques is the development of high-performance fluorescent probes. Among these, **DEEP RED** fluorophores have emerged as particularly advantageous for their ability to penetrate deeper into tissues with reduced phototoxicity and autofluorescence. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of **DEEP RED** probes in super-resolution microscopy.

This document outlines the application of several prominent **DEEP RED** fluorophores in Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM). It includes a comparative analysis of their photophysical properties, detailed experimental protocols for their use in both fixed and live-cell imaging, and examples of their application in studying complex biological processes such as signaling pathways.

# Unveiling the Nanoscale: A Palette of DEEP RED Fluorophores

The selection of an appropriate fluorophore is paramount for successful super-resolution imaging. **DEEP RED** probes offer significant advantages, including lower phototoxicity and



deeper tissue penetration, making them ideal for live-cell and in vivo studies. Below is a summary of the key photophysical properties of several commonly used **DEEP RED** fluorophores.

Fluoroph ore	Excitatio n (nm)	Emission (nm)	Molar Extinctio n Coefficie nt (M <sup>-1</sup> cm <sup>-1</sup> )	Quantum Yield	Photosta bility	<b>Compatib</b> ility
MitoTracke r Deep Red FM	644[1][2]	665[1][2]	N/A	N/A	Moderate	STED, STORM
CF®660C	667[3]	685[3]	100,000[4]	N/A	High	STORM
CF®680	680	700	210,000	0.36	High	STORM
PA- TagRFP	562 (after photoactiva tion)[5][6]	595 (after photoactiva tion)[5][6]	66,000[5] [6]	0.38[5][7]	High[5][6]	PALM
Abberior STAR RED	638[8][9]	655[8][9]	120,000[8] [9]	0.90[8][9]	Very High	STED

Note: Photophysical properties can vary depending on the local environment. N/A indicates data not readily available in the searched literature.

# Illuminating Cellular Processes: Signaling Pathways in Super-Resolution

Super-resolution microscopy with **DEEP RED** probes has enabled the detailed visualization of signaling pathways, providing insights into protein organization and interactions at the nanoscale.



One key example is the study of the Wnt signaling pathway, which is crucial in embryonic development and cancer. Using super-resolution imaging with a **deep red** membrane dye, researchers have been able to visualize the spatial organization of key components of this pathway at the cell membrane.[10]



Click to download full resolution via product page

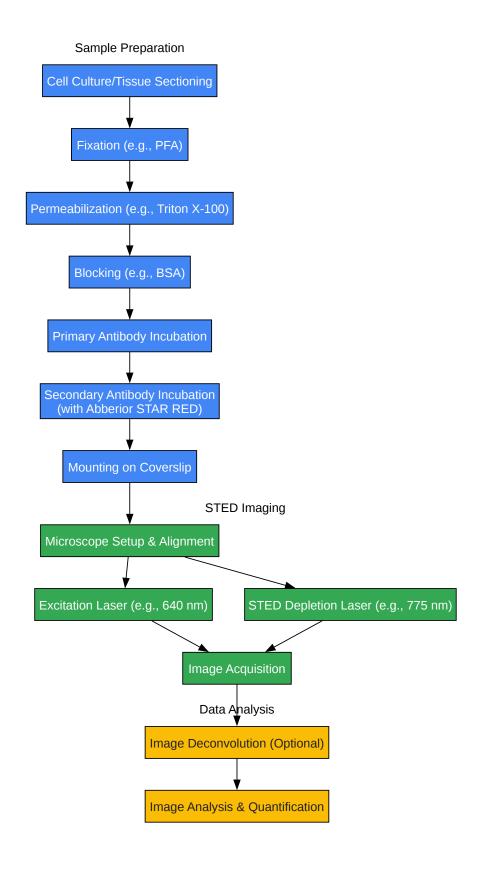
#### **Wnt Signaling Pathway**

Another significant application is in the study of G protein-coupled receptors (GPCRs), which constitute a large family of transmembrane receptors involved in a vast array of physiological processes. Super-resolution techniques like STED and PALM/STORM, often employing red fluorescent proteins or dyes, have been instrumental in visualizing the organization of GPCRs into dimers and higher-order oligomers, and their trafficking at the plasma membrane.[11][12] [13][14][15]

### Experimental Workflows: From Sample to Super-Resolved Image

The following diagrams illustrate the general experimental workflows for STED, STORM, and PALM microscopy using **DEEP RED** fluorophores.

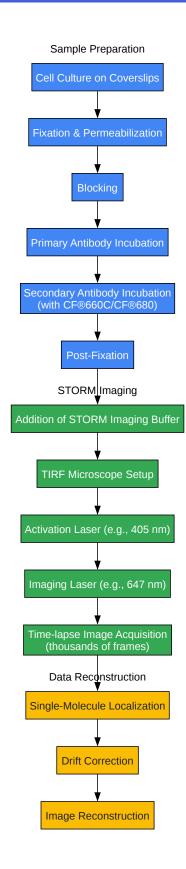




Click to download full resolution via product page

STED Microscopy Workflow





Click to download full resolution via product page

STORM Microscopy Workflow



# Sample Preparation Transfection with PA-TagRFP Fusion Construct Live-Cell Culture on Coverslips PALM Imaging TIRF Microscope Setup Low-intensity Activation Laser (e.g., 405 nm) Excitation Laser (e.g., 561 nm) Time-lapse Image Acquisition **Data Analysis** Single-Molecule Localization **Image Reconstruction** Single-Particle Tracking (Optional)

Click to download full resolution via product page

PALM Microscopy Workflow



### **Detailed Experimental Protocols**

Here, we provide detailed protocols for utilizing **DEEP RED** fluorophores in STED, STORM, and PALM microscopy. These protocols are intended as a starting point and may require optimization for specific cell types and targets.

# Protocol 1: STED Imaging of Mitochondria with MitoTracker Deep Red FM

#### Materials:

- MitoTracker Deep Red FM (Thermo Fisher Scientific)
- Live-cell imaging medium
- 35 mm glass-bottom dishes
- STED microscope with a 640 nm excitation laser and a 775 nm depletion laser

#### Procedure:

- Cell Culture: Plate cells on 35 mm glass-bottom dishes and culture to the desired confluency.
- Staining:
  - Prepare a 200 nM working solution of MitoTracker Deep Red FM in pre-warmed live-cell imaging medium.
  - Remove the culture medium from the cells and add the MitoTracker staining solution.
  - Incubate for 15-30 minutes at 37°C in a CO2 incubator.
  - Wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
  - Place the dish on the STED microscope stage.



- Use the 640 nm laser for excitation and the 775 nm laser for depletion.
- Optimize laser powers to achieve super-resolution while minimizing phototoxicity.
- Acquire images using a high-sensitivity detector.

## Protocol 2: dSTORM Imaging of Cytoskeletal Proteins with CF®680

#### Materials:

- Primary antibody against the protein of interest (e.g., anti-tubulin)
- CF®680-conjugated secondary antibody (Biotium)
- Fixation buffer (4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS)
- Blocking buffer (3% BSA in PBS)
- STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)
- TIRF microscope with 647 nm and 405 nm lasers

#### Procedure:

- Sample Preparation:
  - Grow cells on high-precision coverslips.
  - Fix cells with 4% PFA for 10 minutes.[16]
  - Permeabilize with 0.1% Triton X-100 for 5 minutes.
  - Block with 3% BSA for 1 hour.
  - Incubate with the primary antibody for 1 hour at room temperature.



- Wash three times with PBS.
- Incubate with the CF®680-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with PBS.
- Post-fix with 4% PFA for 10 minutes.[16]
- Imaging:
  - Mount the coverslip on a microscope slide with a drop of STORM imaging buffer.
  - Place the slide on the TIRF microscope.
  - Use the 647 nm laser to excite the CF®680 and drive most molecules into a dark state.
  - Use the 405 nm laser at low power to photo-reactivate a sparse subset of molecules in each frame.
  - Acquire a long series of images (typically 10,000-50,000 frames).[16]
- Data Analysis:
  - Use appropriate software to localize the single-molecule events in each frame with high precision.
  - Reconstruct the final super-resolution image from the localized positions.

### **Protocol 3: Live-Cell PALM Imaging with PA-TagRFP**

#### Materials:

- Plasmid encoding the protein of interest fused to PA-TagRFP
- · Transfection reagent
- Live-cell imaging medium
- TIRF microscope with 561 nm and 405 nm lasers



#### Procedure:

- Sample Preparation:
  - Transfect cells with the PA-TagRFP fusion construct 24-48 hours before imaging.
  - Plate the transfected cells on glass-bottom dishes.
- Imaging:
  - Replace the culture medium with pre-warmed live-cell imaging medium.
  - Mount the dish on the TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
  - Use the 561 nm laser to excite the photoactivated PA-TagRFP molecules.
  - Use a very low power 405 nm laser to sparsely and stochastically photoactivate the PA-TagRFP molecules.[6][7]
  - Adjust the 405 nm laser power to ensure that only a few, well-separated molecules are activated in each frame.
  - Acquire a series of images until most of the PA-TagRFP molecules have been photoactivated and bleached.
- Data Analysis:
  - Localize the single molecules in each frame.
  - Reconstruct the super-resolution image.
  - For dynamic studies, track the movement of individual molecules over time (sptPALM).[17]

### **Troubleshooting Common Issues**



Issue	Possible Cause	Suggested Solution
Low Signal-to-Noise Ratio	Low labeling density.	Optimize antibody concentrations or transfection efficiency.
Photobleaching.	Use a more photostable dye, reduce laser power, or use an anti-fade mounting medium.	
High Background	Non-specific antibody binding.	Increase blocking time and/or add detergents to washing buffers.
Autofluorescence.	Use a spectrally distinct DEEP RED probe and appropriate emission filters.	
Poor Resolution in STORM/PALM	High density of activated fluorophores.	Reduce the power of the activation laser.
Sample drift.	Use a drift correction system or software.	
Cell Death in Live-Cell Imaging	Phototoxicity.	Reduce laser power and exposure time. Use a more biocompatible imaging medium.

By leveraging the unique properties of **DEEP RED** fluorophores and applying these detailed protocols, researchers can push the boundaries of optical imaging to unravel the complexities of cellular architecture and function at the nanoscale.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. evrogen.com [evrogen.com]
- 7. Evrogen PA-TagRFP: Detailed description [evrogen.com]
- 8. abberior STAR RED, membrane, 5 nmol, 385,00 € [abberior.shop]
- 9. abberior STAR RED [abberior.shop]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of GPCR spatial organization at the plasma membrane PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence microscopy in cultured neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A G protein-coupled receptor (GPCR) in red: live cell imaging of the kappa opioid receptor-tdTomato fusion protein (KOPR-tdT) in neuronal cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence microscopy in cultured neurons PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stochastic optical reconstruction microscopy (STORM) PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-cell photoactivated localization microscopy of nanoscale adhesion dynamics -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Cellular Imaging: A Guide to DEEP RED Probes in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#applying-deep-red-in-super-resolution-microscopy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com